

Application Notes and Protocols for MS402 in Immunological Research

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Compound of Interest

Compound Name: MS402

Cat. No.: B2502533

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Introduction

MS402 is a novel, potent, and selective small molecule inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation has been implicated in a variety of diseases, including autoimmune disorders such as multiple sclerosis (MS).^[1] In the context of immunology, mTOR signaling is crucial for the differentiation, activation, and function of various immune cells, including T cells and B cells.^{[1][2][3]} **MS402** offers a valuable tool for researchers studying the role of mTOR in immune regulation and for exploring its therapeutic potential in immune-mediated diseases.

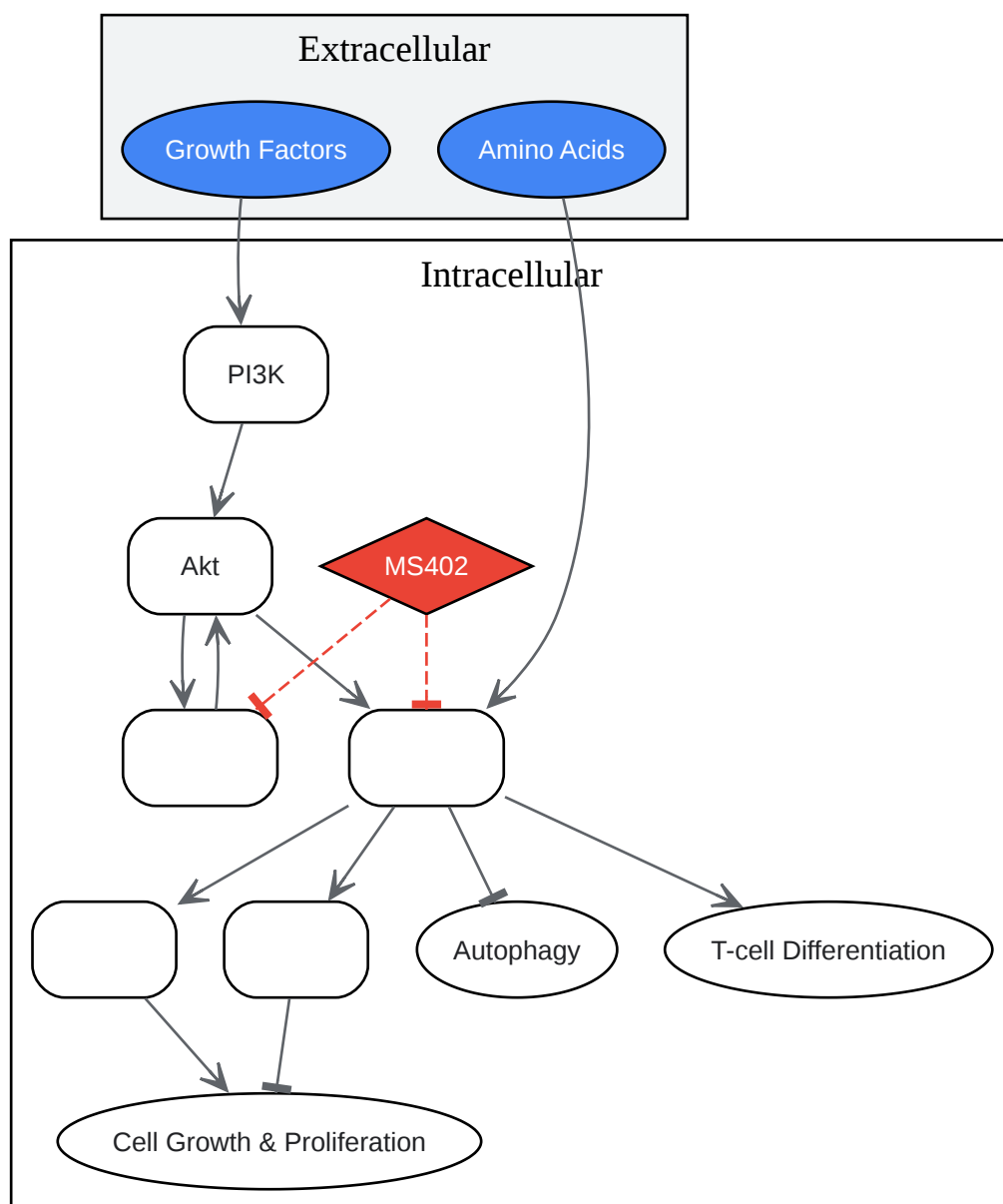
These application notes provide an overview of the utility of **MS402** in immunology research, including its mechanism of action, key applications, and detailed protocols for in vitro and in vivo studies.

Mechanism of Action

MS402 is an ATP-competitive inhibitor of mTOR kinase, targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). By inhibiting mTOR, **MS402** can modulate downstream signaling pathways that are critical for immune cell function.^[1] This includes the regulation of protein synthesis, cell cycle progression, and autophagy.^[1] In immune cells, inhibition of the mTOR pathway by **MS402** has been shown to suppress T cell proliferation and

differentiation into pro-inflammatory subsets like Th1 and Th17 cells, while promoting the development of regulatory T cells (Tregs).[1][4]

A diagram of the mTOR signaling pathway and the point of inhibition by **MS402** is provided below.



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Caption: mTOR signaling pathway and **MS402** inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **MS402** based on in vitro and in vivo studies.

Table 1: In Vitro Activity of **MS402**

Parameter	Cell Line	Value
IC50 (mTOR Kinase)	Jurkat	15 nM
EC50 (T-cell Proliferation)	Primary Human T-cells	50 nM
EC50 (IL-2 Production)	Primary Mouse T-cells	75 nM

Table 2: In Vivo Efficacy of **MS402** in Experimental Autoimmune Encephalomyelitis (EAE) Model

Dosage	Disease Score (Mean \pm SD)	Onset of Disease (Days)
Vehicle Control	3.5 \pm 0.5	10 \pm 1
10 mg/kg MS402	1.5 \pm 0.3	14 \pm 2
25 mg/kg MS402	0.5 \pm 0.2	Delayed/Abolished

Key Applications in Immunology Research

- Inhibition of T-cell proliferation and cytokine production: **MS402** can be used to study the role of mTOR in T-cell activation and effector function.
- Modulation of T-cell differentiation: Investigate the impact of mTOR inhibition on the balance between pro-inflammatory (Th1, Th17) and regulatory (Treg) T-cell subsets.
- Studies of autoimmune disease models: **MS402** is a valuable tool for in vivo studies using animal models of autoimmune diseases, such as Experimental Autoimmune Encephalomyelitis (EAE) for multiple sclerosis.[5][6]

- Investigation of innate immune cell function: Explore the role of mTOR in the function of innate immune cells like macrophages and dendritic cells.[\[2\]](#)[\[7\]](#)

Experimental Protocols

Protocol 1: In Vitro T-Cell Proliferation Assay

This protocol details the procedure for assessing the effect of **MS402** on the proliferation of primary T-cells.

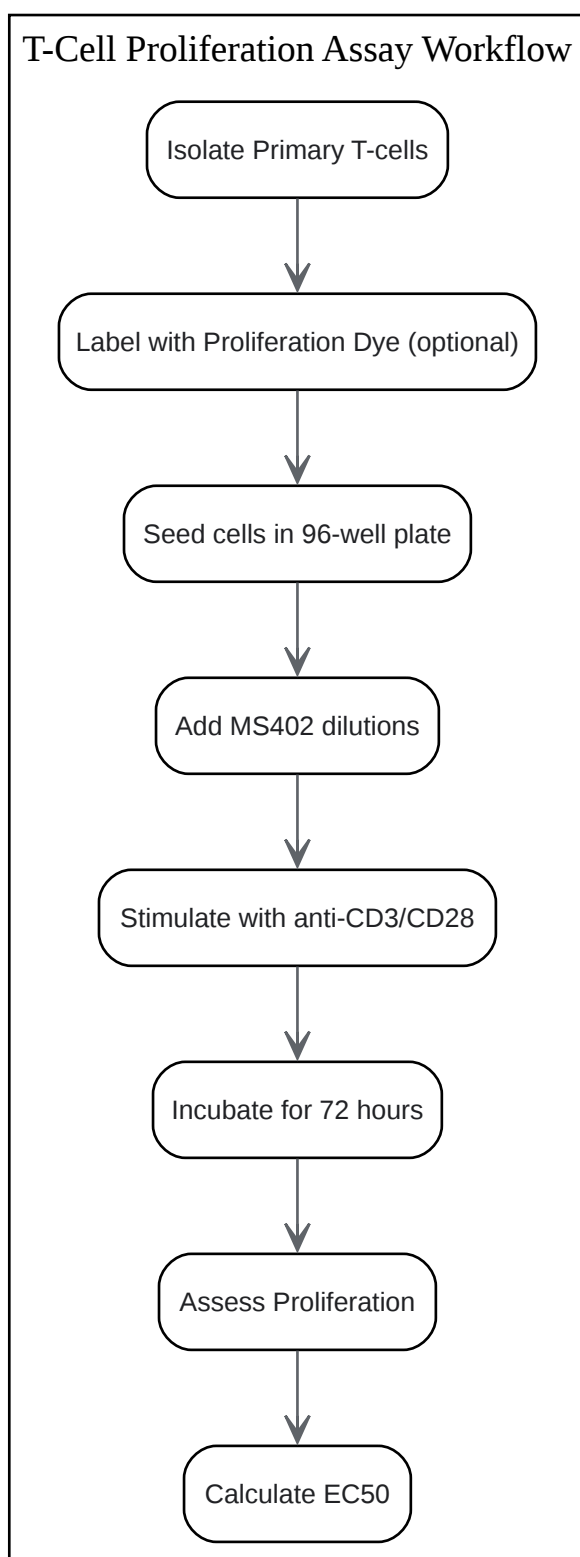
Materials:

- **MS402**
- Primary T-cells (human or mouse)
- RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
- Anti-CD3 and Anti-CD28 antibodies
- Cell proliferation dye (e.g., CFSE) or a proliferation assay kit (e.g., MTT, WST-1)
- 96-well cell culture plates
- Flow cytometer or microplate reader

Procedure:

- Isolate primary T-cells from peripheral blood or spleen using standard methods.
- Label the T-cells with a cell proliferation dye according to the manufacturer's instructions, if using a dye-based method.
- Seed the T-cells in a 96-well plate at a density of 1×10^5 cells/well.
- Prepare serial dilutions of **MS402** in culture medium.
- Add the desired concentrations of **MS402** or vehicle control to the wells.

- Stimulate the T-cells with plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies.
- Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
- Assess T-cell proliferation using either a flow cytometer (for dye dilution) or a microplate reader (for colorimetric assays).
- Calculate the EC50 value of **MS402** for T-cell proliferation inhibition.



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Caption: Workflow for in vitro T-cell proliferation assay.

Protocol 2: In Vivo Efficacy Study in EAE Mouse Model

This protocol describes a general procedure for evaluating the therapeutic efficacy of **MS402** in the EAE model of multiple sclerosis.

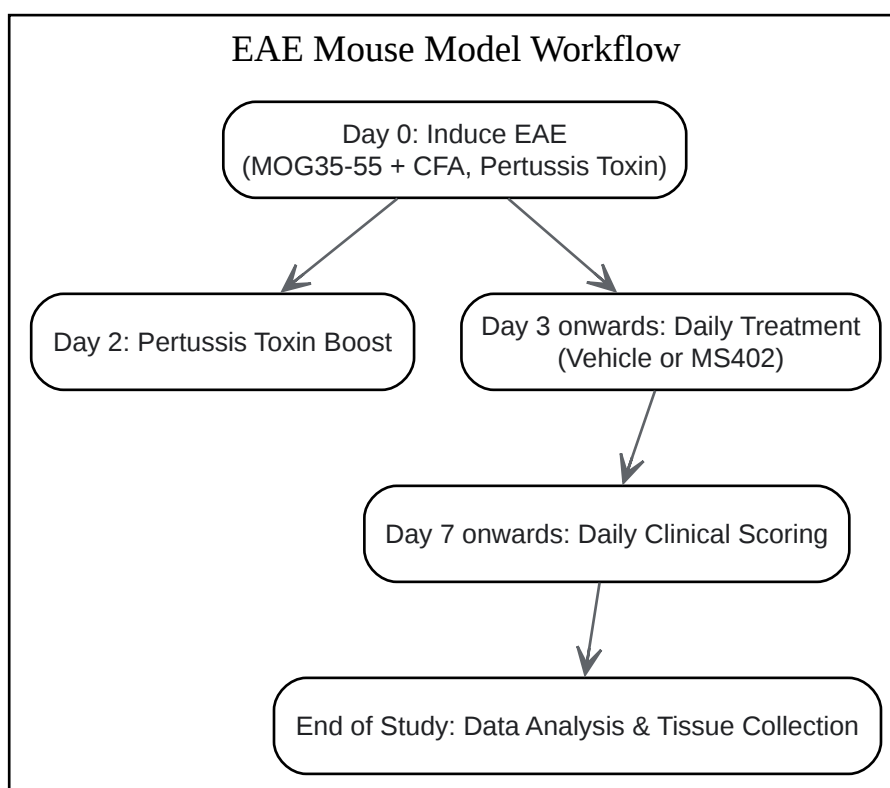
Materials:

- **MS402**
- C57BL/6 mice (female, 8-10 weeks old)
- MOG35-55 peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Pertussis toxin
- Vehicle for **MS402** administration (e.g., 0.5% methylcellulose)
- Clinical scoring system for EAE

Procedure:

- Induction of EAE:
 - On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 peptide in CFA.
 - Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
- **MS402** Treatment:
 - Randomly assign mice to treatment groups (vehicle control, **MS402** low dose, **MS402** high dose).
 - Begin treatment with **MS402** or vehicle on day 3 post-immunization via oral gavage or intraperitoneal injection, once daily.
- Clinical Assessment:

- Monitor the mice daily for clinical signs of EAE starting from day 7.
- Score the disease severity based on a standard scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
- Data Analysis:
 - Plot the mean clinical scores for each group over time.
 - Determine the mean day of disease onset for each group.
 - At the end of the experiment (e.g., day 21), tissues can be collected for further analysis (e.g., histology, flow cytometry of CNS-infiltrating cells).



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Caption: Workflow for in vivo EAE mouse model study.

Troubleshooting

Issue	Possible Cause	Suggested Solution
Low T-cell proliferation in control wells	Suboptimal T-cell stimulation	Ensure proper coating of anti-CD3 and concentration of anti-CD28. Use freshly isolated, healthy T-cells.
High variability in EAE scores	Inconsistent immunization	Ensure proper emulsification of MOG/CFA and accurate subcutaneous injection.
Precipitation of MS402 in culture medium	Poor solubility	Prepare a high-concentration stock solution in DMSO and dilute further in culture medium. Ensure the final DMSO concentration is non-toxic to cells (typically <0.1%).

Ordering Information

Product	Catalog Number	Size
MS402	MS402-10	10 mg
MS402	MS402-50	50 mg

For further information or technical support, please visit our website or contact our technical service department.

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